molecular formula C13H16N2O3 B2565025 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1710821-09-2

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No. B2565025
CAS RN: 1710821-09-2
M. Wt: 248.282
InChI Key: CILPVTWSVKQFED-UHFFFAOYSA-N
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Description

The compound “3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid” is a benzodiazole derivative with a carboxylic acid group and a 2,2-dimethylpropyl group attached. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known for their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction of an appropriate 1,2-diamine and a carboxylic acid or its derivative . The 2,2-dimethylpropyl group could be introduced through a suitable alkylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazole ring system, the carboxylic acid group, and the 2,2-dimethylpropyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation . The benzodiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would contribute to the compound’s acidity and polarity . The benzodiazole ring could contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Luminescence Sensing

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. These complexes demonstrate potential as fluorescence sensors for detecting specific chemicals, highlighting a research application in the development of sensitive materials for chemical detection and analysis (Shi et al., 2015).

Hydrogen Bonding in Crystal Engineering

Research on cocrystallization of N-donor type compounds with 5-sulfosalicylic acid explored the effects of hydrogen-bonding synthons on crystal packing. This study provides insights into crystal engineering and host-guest chemistry, demonstrating the importance of hydrogen bonding in the design and synthesis of molecular cocrystals (Wang et al., 2011).

Synthesis and Structure of Organic Compounds

A study on the synthesis and structure of an arylpyran normal, pseudodiacid showed complementary hydrogen bonds forming chains, indicative of the structural features and interactions that can be exploited in the synthesis of new organic compounds with potential applications in various fields (Milling et al., 2009).

Catalytic Carboxylation

Research on Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 introduced a method for preparing various functionalized aryl- and alkenyl-carboxylic acids, highlighting a catalytic approach to synthesizing carboxylic acids which are crucial intermediates in pharmaceuticals and agrochemicals (Ukai et al., 2006).

Anticancer Agents

A study on the synthesis and anticancer evaluation of 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives investigated novel compounds for in vitro anticancer activity. This research demonstrates the ongoing efforts to discover and develop new anticancer agents, contributing to the field of medicinal chemistry (Prabhu et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzodiazole derivatives exhibit biological activity by interacting with various enzymes, receptors, or other proteins .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-(2,2-dimethylpropyl)-2-oxo-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)7-15-10-8(11(16)17)5-4-6-9(10)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPVTWSVKQFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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